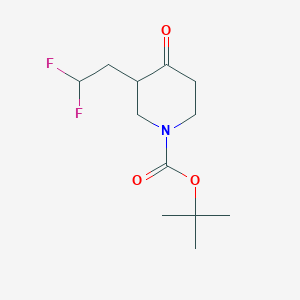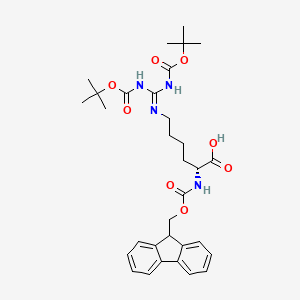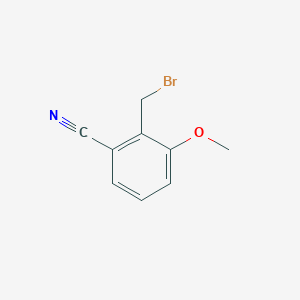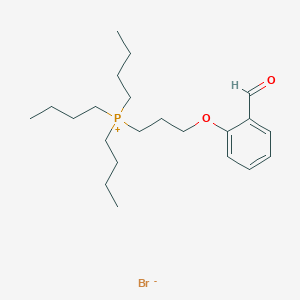
N-Me-D-Asp(OtBu)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride, also known as N-Me-D-Asp(OtBu)-OMe.HCl, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and ability to improve the proteolytic stability of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride typically involves the protection of the amino and carboxyl groups of aspartic acid. The process includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Methylation: The protected amino acid undergoes methylation to introduce the N-methyl group.
Esterification: The carboxyl group is esterified to form the tert-butyl ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride has various scientific research applications:
Chemistry: Used in peptide synthesis to improve the stability and functionality of peptides.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biological processes. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Methyl-D-aspartic acid 4-tert-butyl ester: Similar in structure but with different protecting groups.
N-Methyl-L-aspartic acid 4-tert-butyl ester: The L-isomer of the compound.
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester: Another isomer with different stereochemistry.
Uniqueness
N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride is unique due to its specific stereochemistry and protecting groups, which confer distinct stability and reactivity properties. These characteristics make it particularly valuable in peptide synthesis and other specialized applications .
Properties
Molecular Formula |
C10H20ClNO4 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)butanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1 |
InChI Key |
WKTQRIDXLINJNW-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)


![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)


![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)


